molecular formula C9H9NSSe B14659981 2-(Ethylsulfanyl)-1,3-benzoselenazole CAS No. 38159-30-7

2-(Ethylsulfanyl)-1,3-benzoselenazole

Katalognummer: B14659981
CAS-Nummer: 38159-30-7
Molekulargewicht: 242.21 g/mol
InChI-Schlüssel: VFTRETRNVMSOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylsulfanyl)-1,3-benzoselenazole is an organoselenium compound that features a benzoselenazole ring substituted with an ethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1,3-benzoselenazole typically involves the reaction of 2-aminobenzeneselenol with ethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfanyl)-1,3-benzoselenazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoselenazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzoselenazole derivatives.

    Substitution: Halogenated or nitrated benzoselenazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(Ethylsulfanyl)-1,3-benzoselenazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfanyl)-1,3-benzoselenazole involves its interaction with biological molecules. The ethylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The benzoselenazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various molecular pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylsulfanyl)-1,3-benzoselenazole
  • 2-(Ethylsulfanyl)-1,3-benzothiazole
  • 2-(Ethylsulfanyl)-1,3-benzoxazole

Uniqueness

2-(Ethylsulfanyl)-1,3-benzoselenazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs

Eigenschaften

CAS-Nummer

38159-30-7

Molekularformel

C9H9NSSe

Molekulargewicht

242.21 g/mol

IUPAC-Name

2-ethylsulfanyl-1,3-benzoselenazole

InChI

InChI=1S/C9H9NSSe/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3

InChI-Schlüssel

VFTRETRNVMSOMY-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC2=CC=CC=C2[Se]1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.